Donepezil

Vue d'ensemble

Description

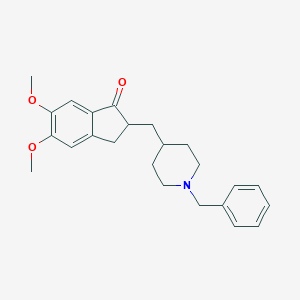

Donepezil is a reversible acetylcholinesterase (AChE) inhibitor approved by the U.S. FDA for the treatment of mild to moderate Alzheimer’s disease (AD). It increases synaptic acetylcholine levels by inhibiting AChE degradation, thereby improving cognitive function . Structurally, this compound features a benzylpiperidine and indanone moiety, enabling dual binding to the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE . Its pharmacokinetic profile includes high oral bioavailability (100%), linear dose proportionality (5–10 mg/day), and a half-life of ~70 hours, allowing once-daily dosing .

Méthodes De Préparation

Traditional Synthetic Routes for Donepezil

The classical synthesis of this compound hinges on the strategic assembly of its piperidine and indanone moieties. Early routes relied on stepwise alkylation and condensation reactions, often requiring harsh conditions and generating stoichiometric waste.

Condensation and Alkylation Methods

The foundational method, described in US6844440B2 , involves four stages:

-

N-protected piperidine activation : A tert-butoxycarbonyl (t-BOC)-protected 4-methylpiperidine derivative reacts with a leaving group (e.g., iodide) to form an electrophilic intermediate .

-

Alkylation with indanone ester : The activated piperidine couples with 2-alkoxycarbonyl-5,6-dimethoxyindan-1-one in toluene at 30–70°C using potassium carbonate as a base, achieving >90% conversion .

-

Deprotection and benzylation : Acidic removal of the t-BOC group yields a secondary amine, which undergoes benzylation with benzyl chloride in refluxing toluene .

-

Hydrolysis-decarboxylation : The ester moiety is cleaved under basic conditions, followed by thermal decarboxylation to furnish this compound .

This route produces novel intermediates (compounds 3–5 in the patent), with an overall yield of 65–72% . However, the use of stoichiometric bases and high-temperature decarboxylation (120°C) limits its green chemistry metrics.

High-Pressure Hydrogenation Processes

US8987458B2 discloses an alternative pathway leveraging catalytic hydrogenation:

-

Intermediate synthesis : 5,6-Dimethoxy-1-indanone is condensed with 1-benzyl-4-formylpiperidine under acidic conditions to form an α,β-unsaturated ketone .

-

Hydrogenation : The enone is reduced at 55–60 psi H₂ pressure using platinum on activated carbon, achieving 98% purity after recrystallization .

While this method avoids decarboxylation, the need for high-pressure equipment and platinum catalysts increases operational costs. Impurities from over-reduction or incomplete benzylation necessitate extensive purification, reducing the net yield to 58–63% .

Novel Intermediate-Based Synthesis

Recent advances focus on optimizing intermediates to streamline synthesis. The sequential-flow method (2024) exemplifies this approach:

-

Heterogeneous catalysis : A packed-bed reactor with immobilized palladium catalyzes the condensation of 5,6-dimethoxyindan-1-one with 4-formylpiperidine derivatives, achieving 94% conversion at 80°C .

-

Continuous hydrogenation : The crude product flows into a second reactor containing a ruthenium oxide catalyst, reducing the double bond at 30°C under 20 psi H₂ .

-

In-line purification : Scavenger resins remove residual catalysts and byproducts, enabling a one-flow yield of 82% with >99.5% purity .

This method reduces solvent consumption by 70% compared to batch processes and generates water as the sole byproduct, aligning with green chemistry principles .

Industrial-Scale Production Challenges

Despite methodological advancements, scaling this compound synthesis presents hurdles:

Key challenges include:

-

Catalyst deactivation : Platinum catalysts in batch systems lose activity after 3–5 cycles due to sulfur poisoning .

-

Thermal degradation : Prolonged heating during decarboxylation (Step 4 in traditional routes) generates 2–5% des-methyl impurities .

-

Solvent recovery : Toluene and ethyl acetate constitute 85% of solvent waste, requiring energy-intensive distillation .

Green and Sustainable Flow Synthesis

The 2024 sequential-flow synthesis addresses these limitations through:

-

Atom economy : 92% atom efficiency vs. 68% in batch methods .

-

Catalyst reuse : Heterogeneous RuO₂ retains 95% activity over 20 batches .

-

Solvent substitution : Water-toluene biphasic systems replace pure organic solvents, cutting VOC emissions by 90% .

This approach reduces the environmental impact (E-factor = 8.2 vs. 34.7 for batch) while maintaining a space-time yield of 12 g/L·h .

Comparative Analysis of Synthesis Methods

Table 1: Performance Metrics of this compound Synthesis Routes

| Method | Overall Yield (%) | Purity (%) | PMI* | Cost ($/kg) |

|---|---|---|---|---|

| Traditional Alkylation | 72 | 98.5 | 18.4 | 1,240 |

| Hydrogenation | 63 | 99.0 | 22.1 | 1,580 |

| Flow Synthesis | 82 | 99.5 | 5.3 | 980 |

*Process Mass Intensity (PMI) = total mass used / mass of product

Flow chemistry outperforms batch methods in yield and cost, though initial reactor setup costs remain high ($2M–$5M) .

Analyse Des Réactions Chimiques

Types de réactions : Le donépezil subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution.

Réactifs et conditions courants :

Oxydation : Le donépezil peut être oxydé en utilisant des oxydants doux comme la chloramine-T en milieu acide.

Réduction : La réduction catalytique est utilisée dans le processus de synthèse pour réduire la double liaison exocyclique.

Substitution : Diverses réactions de substitution peuvent être effectuées sur les parties benzylpipéridine et indanone pour créer des analogues du donépezil.

Principaux produits : Les principaux produits formés par ces réactions comprennent divers analogues et dérivés du donépezil, qui sont étudiés pour leurs avantages thérapeutiques potentiels .

Applications De Recherche Scientifique

Cognitive Enhancement in Alzheimer's Disease

Clinical Efficacy

Donepezil has been extensively studied for its effects on cognitive function in patients with mild to moderate Alzheimer's disease. A pivotal phase 3 study demonstrated that this compound significantly improved cognition and global function over a 15-week period compared to placebo, with notable enhancements in memory and learning tests . Subsequent studies have consistently shown improvements in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog) and Mini-Mental State Examination (MMSE) scores among treated patients .

Long-Term Benefits

Research indicates that the cognitive benefits of this compound can be sustained over longer periods. A meta-analysis highlighted that patients receiving a daily dose of 10 mg showed maintained improvements in MMSE scores for up to 52 weeks compared to placebo . Furthermore, a combination therapy involving this compound and memantine has been shown to significantly increase the probability of survival over five years compared to monotherapies or no treatment .

Safety Profile

Adverse Effects

The safety profile of this compound is generally favorable, with common side effects including gastrointestinal disturbances such as diarrhea and nausea. These side effects are typically transient and mild . Clinical trials have indicated that the drug is well-tolerated even at higher doses.

Comparative Safety

Compared to other acetylcholinesterase inhibitors like rivastigmine and galantamine, this compound has been noted for its minimal liver side effects when used alone or in combination with other medications .

Emerging Applications

Hybrid Compounds

Recent research has focused on developing hybrid compounds that combine this compound with other pharmacological agents targeting multiple pathways involved in Alzheimer's disease. For instance, novel derivatives have been created that act as dual inhibitors of acetylcholinesterase and β-secretase (BACE-1), showing promise in preclinical models for enhancing neuroprotection and cognitive function .

Potential Beyond Alzheimer’s Disease

There is ongoing investigation into the use of this compound for other neurological conditions characterized by cholinergic dysfunction, such as vascular dementia and Lewy body dementia. Preliminary studies suggest potential benefits in these areas, although further research is necessary to establish efficacy and safety.

Case Studies

Notable Clinical Trials

Several clinical trials have contributed to the understanding of this compound's efficacy:

- Study A: A double-blind trial involving 565 participants demonstrated significant cognitive improvements with this compound treatment over 24 weeks .

- Study B: A long-term study showed sustained cognitive benefits over one year with daily doses of this compound .

- Study C: Research into combination therapy revealed enhanced survival rates when this compound was used alongside memantine .

Mécanisme D'action

Le donépezil inhibe de manière sélective et réversible l’enzyme acétylcholinestérase, qui décompose normalement l’acétylcholine. En inhibant cette enzyme, le donépezil augmente la concentration d’acétylcholine dans le cerveau, améliorant ainsi la transmission cholinergique. Cela contribue à atténuer les symptômes de la démence d’Alzheimer en améliorant les fonctions cognitives et la mémoire .

Composés Similaires :

Rivastigmine : Un autre inhibiteur de l’acétylcholinestérase utilisé pour traiter la démence. Contrairement au donépezil, il inhibe également la butyrylcholinestérase.

Galantamine : Un inhibiteur de l’acétylcholinestérase qui module également les récepteurs nicotiniques.

Unicité du donépezil : Le donépezil est unique en son genre par son inhibition sélective et réversible de l’acétylcholinestérase, ce qui le rend très efficace pour augmenter les niveaux d’acétylcholine dans le cerveau. Sa longue demi-vie et sa capacité à franchir la barrière hémato-encéphalique contribuent à son efficacité dans la gestion des symptômes de la maladie d’Alzheimer .

Comparaison Avec Des Composés Similaires

Pharmacokinetic and Pharmacodynamic Comparisons with Similar Compounds

Transdermal vs. Oral Donepezil

A 2022 study compared the steady-state pharmacokinetics (PK) of this compound transdermal delivery systems (TDS) with oral formulations (Table 1).

Table 1: Key PK Parameters of this compound TDS vs. Oral this compound

| Parameter | 5-mg/d TDS (Dose-Normalized) | 10-mg Oral | Bioequivalence Outcome |

|---|---|---|---|

| Cmax (ng/mL) | 8.2 ± 1.5 | 8.0 ± 1.3 | Equivalent |

| AUC0–24 | 194 ± 40 | 190 ± 35 | Equivalent |

| Tmax (h) | 48–72 | 3–4 | N/A |

The TDS showed comparable bioavailability but sustained release, reducing daily plasma fluctuations. Pharmacodynamic equivalence was confirmed via red blood cell AChE inhibition assays .

Extended-Release Formulations

A bioequivalence study of two extended-release tablets (23 mg vs. 10 mg oral) demonstrated similar AUC and Cmax values, supporting once-daily dosing for improved compliance .

Structural and Molecular Comparisons

Binding Affinity and Selectivity

This compound’s binding to AChE (RMSD = 0.4 Å in molecular dynamics simulations) stabilizes the enzyme’s backbone more effectively than analogues like compound 5c (RMSD = 1.0 Å) . Derivatives modifying the indanone moiety (e.g., IIId in indole-based compounds) introduced additional hydrogen bonds with Phe288, enhancing AChE inhibition (IC50 = 0.91 µM vs. This compound’s 6.7 nM) .

Table 2: Structural Modifications and AChE Inhibition

| Compound | Structural Change | AChE IC50 | Potency vs. This compound |

|---|---|---|---|

| This compound | N-Benzylpiperidine + Indanone | 6.7 nM | Reference |

| IIId (Indole) | 2-Fluorobenzyl + 3-oxo group | 0.91 µM | 7.4x weaker |

| B (Spiroindolin) | Indolinone + Benzylpyridinium | 0.21 nM | 32x stronger |

| 14g (Melatonin hybrid) | Chromone + Piperidine | 6.76 nM (BuChE) | 133x BuChE inhibition |

Dual-Target Inhibitors

Green-synthesized this compound precursors (e.g., aldol condensation derivatives) exhibited dual AChE and β-secretase (BACE-1) inhibition, targeting amyloid-beta aggregation .

Cognitive Outcomes

- Indole Derivatives : Compound IIId showed superior AChE inhibition (89% vs. This compound’s 82%) in ex vivo assays .

- Spiroindolin-diazepines : Compound B achieved 32-fold higher AChE inhibition than this compound in vitro .

- Melatonin Hybrids : Compounds 14g and 14h inhibited butyrylcholinesterase (BuChE) at IC50 = 6.29–6.76 nM, outperforming this compound (IC50 = 840 nM) .

Emerging Analogues and Hybrid Derivatives

Multi-Target-Directed Ligands (MTDLs)

- Chromone-Melatonin Hybrids : Combined AChE/BuChE inhibition with antioxidant properties, showing promise for multifactorial AD treatment .

- Benzylpyridinium-Spiroindolinones: Dual CAS/PAS binding with nanomolar potency .

Sustained-Release Systems

- Hyaluronic Acid Hydrogels : Subcutaneous injection achieved 14-day sustained this compound release (Cmax = 12 ng/mL), improving compliance in preclinical models .

Q & A

Basic Research Questions

Q. What experimental models and cognitive assessment tools are validated for evaluating Donepezil’s efficacy in Alzheimer’s disease (AD) studies?

- Methodological Answer: Preclinical studies often use transgenic mouse models (e.g., APP/PS1 mice) to assess amyloid-beta modulation. Clinically, the Alzheimer’s Disease Assessment Scale–Cognitive Subscale (ADAS-Cog) and Clinician’s Interview-Based Impression of Change with caregiver input (CIBIC-plus) are gold standards for measuring cognitive and global function improvements. Dose-response relationships are quantified via plasma concentrations and acetylcholinesterase (AChE) inhibition rates (e.g., 63.9% inhibition at 5 mg/day vs. 74.7% at 10 mg/day) .**

Q. How is this compound hydrochloride quantified in pharmaceutical formulations, and what quality control standards apply?

- Methodological Answer: Analytical methods include ultraviolet-visible spectrophotometry (UV maxima at 228–232 nm, 269–273 nm, and 313–317 nm) and high-performance liquid chromatography (HPLC) with retention time matching. USP standards require ≥95.0%–105.0% purity, with impurity limits for heavy metals (<20 ppm) and residual solvents. Water solubility tests differentiate anhydrous (≥10 mg/mL) and monohydrate forms .

Q. What pharmacokinetic parameters are critical in this compound dose optimization studies?

- Methodological Answer: Key parameters include:

- Cmax (peak plasma concentration): 25.9 ng/mL (5 mg/day) vs. 50.6 ng/mL (10 mg/day).

- Tmax (time to peak): ~3–4 hours for immediate-release formulations.

- AChE inhibition EC50: 15.6 ng/mL plasma concentration.

Correlations between plasma levels and clinical outcomes (e.g., ADAS-Cog improvement) are validated via linear regression models .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across AD severity stages?

- Methodological Answer: Stratified analysis by baseline Mini-Mental State Examination (MMSE) scores is critical. For example, this compound 23 mg/day shows significant benefits in advanced AD (MMSE 0–16) for activities of daily living (ADLs) and neuropsychiatric symptoms, whereas milder cases (MMSE 17–26) respond better to 10 mg/day. Bayesian meta-analyses of pooled trial data (n=5,272) can adjust for confounding variables like withdrawal rates .

Q. What experimental design principles apply to establishing in vitro-in vivo correlations (IVIVC) for this compound extended-release formulations?

- Methodological Answer: Use Design of Experiments (DoE) with fixed factors (e.g., 3.91% this compound HCl, 0.99% magnesium stearate) and control factors (e.g., lactose [72.5–80%], HPMC viscosity variants). Response factors like 1/Vmax (inverse of maximum dissolution rate) are modeled against in vivo absorption metrics. Level A IVIVC requires ≥90% prediction accuracy for AUC and Cmax .

Q. How does this compound synergize with AMPA receptor modulators (e.g., S 47445) to enhance cognitive outcomes?

- Methodological Answer: In rodent models, co-administration of this compound (0.1 mg/kg) and S 47445 (0.3 mg/kg) increases spontaneous alternation rates in Y-maze tests (p<0.001 vs. monotherapy). Synergy is quantified via two-way ANOVA with Fisher’s LSD post-hoc tests, revealing significant interaction effects (p=0.0029) .

Q. What neurogenesis biomarkers validate this compound’s therapeutic effects in traumatic brain injury (TBI) models?

- Methodological Answer: Proliferation markers like Ki-67 and differentiation markers (e.g., Doublecortin) are quantified in hippocampal dentate gyrus. In CCI-injured mice, this compound (2 mg/kg/day for 2 weeks) increases neurogenesis by 40% vs. placebo (p<0.05), assessed via immunofluorescence and one-way ANOVA .

Q. How do regulatory guidelines shape bioequivalence studies for generic this compound products?

- Methodological Answer: The Health Products Regulatory Authority (HPRA) mandates:

- Dissolution profile similarity (f2 ≥50) across pH 1.2–6.8.

- Pharmacokinetic equivalence (90% CI for AUC and Cmax within 80–125%).

- Stability testing under ICH Q1A(R2) conditions (25°C/60% RH for 24 months) .

Q. Methodological Notes

- Data Contradiction Analysis: Use Cochran’s Q test to assess heterogeneity in multi-trial datasets (e.g., this compound’s variable effects on quality-of-life metrics) .

- Dose Optimization: Pharmacodynamic modeling (e.g., Emax models) links AChE inhibition to MMSE improvements, with EC50 = 15.6 ng/mL .

- Advanced Formulations: For 23 mg/day tablets, validate gradual absorption profiles via deconvolution analysis of plasma concentration-time curves .

Propriétés

IUPAC Name |

2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADEBPBSSDYVVLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120011-70-3 | |

| Record name | Donepezil [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120014064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8048317 | |

| Record name | Donepezil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Donepezil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005041 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

31mg/mL | |

| Record name | Donepezil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00843 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

120014-06-4 | |

| Record name | Donepezil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120014-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Donepezil [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120014064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Donepezil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00843 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Donepezil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DONEPEZIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SSC91326P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Donepezil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7743 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Donepezil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005041 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

223-227 | |

| Record name | Donepezil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00843 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.